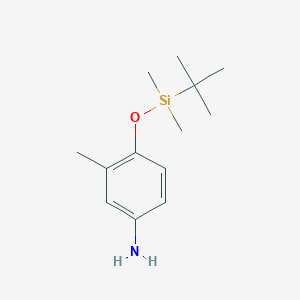

4-(Tert-butyldimethylsilyloxy)-3-methylaniline

Descripción general

Descripción

The compound “4-(Tert-butyldimethylsilyloxy)-3-methylaniline” is an organic compound that contains a tert-butyldimethylsilyloxy group and a methyl group attached to an aniline . The tert-butyldimethylsilyloxy group is often used in organic synthesis as a protective group for alcohols .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, the synthesis of similar compounds often involves the reaction of an appropriate phenol or alcohol with a silyl chloride in the presence of a base .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is often used as a protective group in organic synthesis. It can be added to alcohols using a silyl chloride in the presence of a base, and removed using a fluoride source .Aplicaciones Científicas De Investigación

Synthetic Applications and Environmental Impacts

Synthesis and Decomposition Studies : Research on compounds like Methyl tert-butyl ether (MTBE) and its derivatives, which share structural similarities with 4-(Tert-butyldimethylsilyloxy)-3-methylaniline, focuses on synthesis methods, environmental breakdown, and remediation strategies. For example, studies on MTBE decomposition in a cold plasma reactor demonstrate innovative approaches to environmental remediation of chemical pollutants. Such research highlights the potential for exploring the synthesis and environmental decomposition pathways of this compound (Hsieh et al., 2011).

Biodegradation and Environmental Fate : Reviews on the biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) and MTBE provide insights into the behavior of ether compounds in soil and groundwater. Understanding the microbial degradation and chemical transformations of such ethers can inform research into similar compounds, potentially including this compound, especially regarding their persistence and transformation in the environment (Thornton et al., 2020).

Bioactive Properties and Applications

- Antioxidant Activity : Studies on synthetic phenolic antioxidants review their widespread use, environmental occurrence, human exposure, and associated toxicities. Given the structural significance of phenolic compounds in antioxidant activity, research into similar compounds might explore the antioxidant potential of this compound, considering its phenolic nature (Liu & Mabury, 2020).

Propiedades

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NOSi/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZCOMYASPLXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2804515.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2804517.png)

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)

![tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2804521.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2804523.png)

![ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804535.png)

![2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide](/img/structure/B2804537.png)